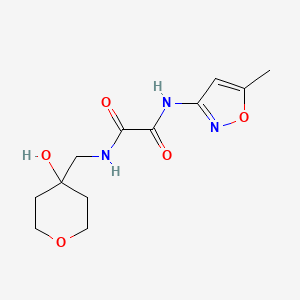
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a tetrahydro-2H-pyran ring with a hydroxyl group at the 4-position, a methyl group on the isoxazole ring, and an oxalamide linkage. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent functionalization introduces the hydroxyl group and the oxalamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.
Biology: In biological research, this compound may be used as a tool to study enzyme interactions and metabolic pathways. Its structural complexity makes it suitable for probing biological systems.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may interact with biological targets, leading to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may enhance the performance of various products, making it valuable in manufacturing processes.
Mechanism of Action
The mechanism by which N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness: N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide stands out due to its specific structural features, such as the presence of the isoxazole ring and the hydroxyl group on the tetrahydro-2H-pyran ring
This comprehensive overview highlights the significance of this compound in various scientific fields. Its complex structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-8-6-9(15-20-8)14-11(17)10(16)13-7-12(18)2-4-19-5-3-12/h6,18H,2-5,7H2,1H3,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWPNVUGABIRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
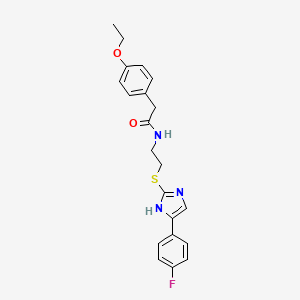

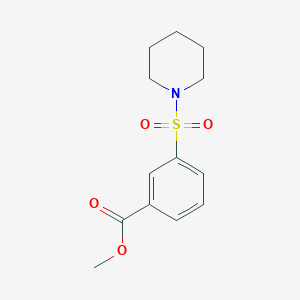
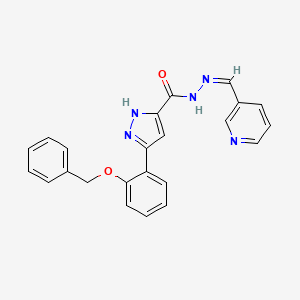
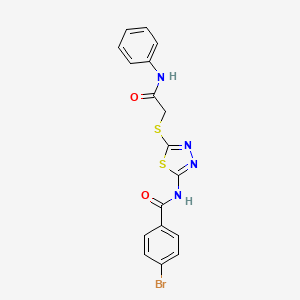
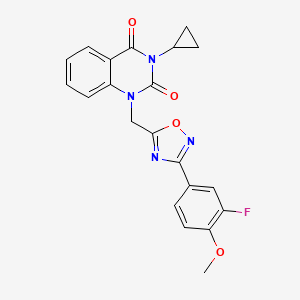
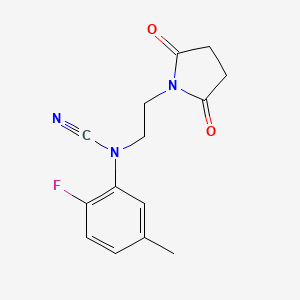

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2549093.png)
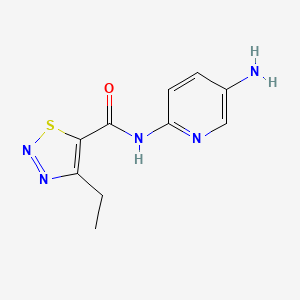
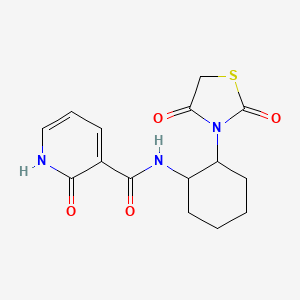
![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2549101.png)
